molecular formula C17H23N5OS B7060266 [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone

[6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone

Cat. No.: B7060266
M. Wt: 345.5 g/mol
InChI Key: SAEKWDALPXFRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone: is a complex organic compound featuring a pyrimidine ring substituted with a methylamino group and a piperazine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic conditions.

    Substitution Reactions:

    Piperazine Ring Formation: The piperazine ring is often synthesized separately and then coupled with the pyrimidine core through a nucleophilic substitution reaction.

    Attachment of the Thiophene Moiety: The thiophene group is introduced via a Friedel-Crafts acylation reaction, using thiophene and an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyrimidine derivatives, reduced piperazine derivatives.

    Substitution Products: Various alkylated or acylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or receptor activation.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and pharmacokinetics.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its chemical stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-phenylethyl)piperazin-1-yl]methanone
  • [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-furanyl-3-ylethyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, [6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is unique due to the presence of the thiophene moiety. This structural feature can influence its electronic properties, reactivity, and biological activity, potentially offering advantages in specific applications such as enhanced binding affinity or selectivity for certain targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[6-methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-10-15(20-17(18-3)19-12)16(23)22-7-5-21(6-8-22)13(2)14-4-9-24-11-14/h4,9-11,13H,5-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEKWDALPXFRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C(=O)N2CCN(CC2)C(C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.